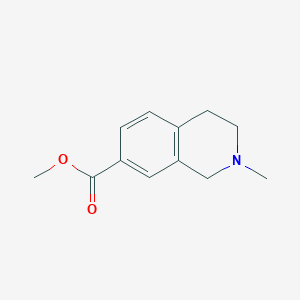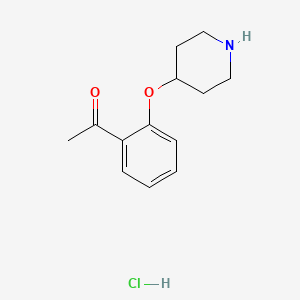
Methyl-2-methyl-1,2,3,4-tetrahydroisochinolin-7-carboxylat
Übersicht
Beschreibung
Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroprotektives Mittel
Tetrahydroisochinolin-Derivate wie 1-Methyl-1,2,3,4-tetrahydroisochinolin wurden auf ihre neuroprotektiven Eigenschaften untersucht. Sie gelten aufgrund ihrer Fähigkeit, Neurotoxizität zu antagonisieren, als potenzielle Behandlungen für neurodegenerative Erkrankungen .
Hemmung der Monoaminoxidase (MAO)
Es wird vermutet, dass diese Verbindungen eine Rolle bei der Kontrolle der Neurotransmitterfunktion und der Verhinderung der mit MAO-Aktivität im Gehirn verbundenen Neurotoxizität spielen .
Krebsforschung
Einige Tetrahydroisochinolin-Derivate werden in der Krebsforschung als niedermolekulare Inhibitoren entwickelt, insbesondere zur gezielten Beeinflussung von PD-1/PD-L1-Protein-Protein-Interaktionen .
Pharmazeutische Tests
“Methyl-2-methyl-1,2,3,4-tetrahydroisochinolin-7-carboxylat” selbst wird als Referenzstandard in pharmazeutischen Tests erwähnt .
Bausteine für die Forschung
Diese Verbindung wird auch als neuartiger Baustein für die wissenschaftliche Forschung angeboten, was auf ihre Verwendung in verschiedenen chemischen Synthesen und Arzneimittelentwicklungsprozessen hinweist .
Wirkmechanismus
Target of Action
Its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), is known to interact with monoamine oxidase (mao) a/b .
Mode of Action
1MeTIQ, a derivative of the compound, is a reversible short-acting moderate inhibitor of MAO A/B . It prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins .
Biochemical Pathways
The compound is likely involved in the dopamine metabolism pathway, given that 1MeTIQ has been shown to act as an antidopaminergic agent . It may also play a role in the glutamatergic system .
Pharmacokinetics
It’s known that following systemic administration in rats, 1metiq produces an antidepressant-like effect similar to the effect of imipramine .
Result of Action
The compound’s action results in neuroprotection in various neurodegenerative illnesses of the central nervous system . It also has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Action Environment
The compound is enzymatically synthesized in the brain by the 1MeTIQ synthesizing enzyme, a membrane-bound protein localized in the mitochondrial synaptosomal fraction
Biochemische Analyse
Biochemical Properties
Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This interaction can lead to the inhibition of monoamine oxidase activity, resulting in increased levels of these neurotransmitters . Additionally, Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can bind to certain receptors in the brain, modulating their activity and influencing neurotransmission .
Cellular Effects
Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular responses . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization . These effects can have significant implications for cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves several key processes. At the molecular level, it can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, it can activate certain signaling pathways, such as the mitogen-activated protein kinase pathway, by binding to and modulating the activity of specific receptors . These interactions can lead to changes in gene expression and cellular responses, contributing to the overall effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that continuous exposure to Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as neuroprotection and enhanced cognitive function . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits and minimize risks.
Metabolic Pathways
Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolites can further interact with other metabolic pathways, affecting overall cellular metabolism. Additionally, the compound can influence the activity of key metabolic enzymes, such as those involved in energy production and utilization, resulting in changes in metabolic flux and energy balance .
Transport and Distribution
The transport and distribution of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cells, it can bind to various proteins and biomolecules, influencing its localization and accumulation. For instance, it can bind to intracellular receptors and enzymes, affecting their activity and function . The distribution of the compound within different tissues can also vary, depending on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be targeted to the nucleus, where it can affect gene expression and cellular responses. These subcellular localizations are essential for the compound’s overall effects on cellular function and health.
Eigenschaften
IUPAC Name |
methyl 2-methyl-3,4-dihydro-1H-isoquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13-6-5-9-3-4-10(12(14)15-2)7-11(9)8-13/h3-4,7H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNLQQWJIPRYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397660.png)
![1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397662.png)
![4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397663.png)
![3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397664.png)




![(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397672.png)
![4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397673.png)
![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)
![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)


